molecular formula C17H18ClN3 B5586265 2-Amino-4-(4-chlorophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile

2-Amino-4-(4-chlorophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile

Cat. No.: B5586265
M. Wt: 299.8 g/mol
InChI Key: BDWVJKIPGOYXLK-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with various functional groups

Safety and Hazards

While specific safety data for this compound is not available, similar compounds like 2-amino-4-(4-chlorophenyl)thiazole and 2-amino-4-chlorophenol are considered hazardous and may be toxic if ingested, inhaled, or absorbed through the skin .

Preparation Methods

The synthesis of 2-Amino-4-(4-chlorophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and ammonium acetate under reflux conditions in the presence of ethanol as a solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Amino-4-(4-chlorophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-Amino-4-(4-chlorophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3/c1-3-5-15-13(4-2)16(14(10-19)17(20)21-15)11-6-8-12(18)9-7-11/h6-9H,3-5H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWVJKIPGOYXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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